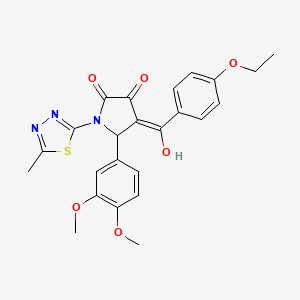![molecular formula C25H21FN2O2 B5358517 2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(2-phenylethyl)acrylamide](/img/structure/B5358517.png)
2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(2-phenylethyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(2-phenylethyl)acrylamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用机制
2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(2-phenylethyl)acrylamide exerts its anti-cancer effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme that is involved in the survival and growth of cancer cells. BTK is a critical component of the B-cell receptor signaling pathway, which is required for the activation and proliferation of B-cells. This compound binds to the active site of BTK and prevents its activation, thereby inhibiting the downstream signaling pathways that are required for the survival and growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer effects in preclinical models of cancer. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and enhance the efficacy of other cancer therapies. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.
实验室实验的优点和局限性
One of the main advantages of 2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(2-phenylethyl)acrylamide for lab experiments is its potency and specificity for BTK inhibition. This allows researchers to study the role of BTK in cancer cell survival and proliferation, as well as the potential therapeutic benefits of BTK inhibition in cancer treatment. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in vivo. Additionally, this compound may have off-target effects on other kinases, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for the development and application of 2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(2-phenylethyl)acrylamide. One area of interest is the potential use of this compound in combination with other cancer therapies, such as immune checkpoint inhibitors and CAR-T cell therapy. Another area of interest is the development of more potent and selective BTK inhibitors that may have improved efficacy and safety profiles. Finally, the use of this compound in the treatment of other diseases, such as autoimmune disorders and inflammatory diseases, is also an area of active research.
合成方法
The synthesis of 2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(2-phenylethyl)acrylamide involves a multi-step process that includes the reaction of 2-fluorobenzyl alcohol with 4-hydroxybenzaldehyde to form a benzyl ether intermediate. The intermediate is then reacted with 2-phenylethylamine to form the target compound, this compound. The synthesis method has been optimized to produce high yields of the compound with good purity.
科学研究应用
2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(2-phenylethyl)acrylamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting key signaling pathways that are involved in the survival and growth of cancer cells. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
(E)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O2/c26-24-9-5-4-8-21(24)18-30-23-12-10-20(11-13-23)16-22(17-27)25(29)28-15-14-19-6-2-1-3-7-19/h1-13,16H,14-15,18H2,(H,28,29)/b22-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYTYZCGLINUQD-CJLVFECKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[6-(pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}piperidin-3-ol](/img/structure/B5358435.png)
![ethyl 3-(8-methoxy-3-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)-2-butenoate](/img/structure/B5358455.png)

![8-chloro-2-{[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}quinoline](/img/structure/B5358469.png)
![ethyl 1-[3-(2-naphthyloxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5358474.png)
![N-[(6-chloropyridin-3-yl)methyl]-2-(ethylamino)-N-methylpyrimidine-5-carboxamide](/img/structure/B5358481.png)

![ethyl 1-[3-(4-cyanophenoxy)propyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5358491.png)
![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5358505.png)
![5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5358508.png)
![(4-chloro-2-methylphenyl){1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-3-yl}methanone](/img/structure/B5358514.png)
![4-{[2-(2-pyridinyl)-1-pyrrolidinyl]acetyl}-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B5358521.png)

